molecular formula C16H18N4O2 B2665418 N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide CAS No. 1172947-59-9

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide

Cat. No.: B2665418
CAS No.: 1172947-59-9
M. Wt: 298.346
InChI Key: DKOAADKQPKTSOY-UHFFFAOYSA-N
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Description

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridinone core. The structure includes a 1,4-dimethyl substitution on the pyridinone ring and a 3-methylbenzamide group at position 3 of the pyrazole moiety.

Properties

IUPAC Name

N-(1,4-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-9-5-4-6-11(7-9)16(22)18-14-13-10(2)8-12(21)17-15(13)20(3)19-14/h4-7,10H,8H2,1-3H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOAADKQPKTSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C1C(=NN2C)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H17N5O3C_{18}H_{17}N_{5}O_{3} with a molecular weight of approximately 351.4 g/mol. Its structure features a pyrazolo-pyridine core, which is known for its biological relevance.

PropertyValue
Molecular FormulaC18H17N5O3
Molecular Weight351.4 g/mol
CAS Number1170571-54-6
DensityN/A
Boiling PointN/A
Melting PointN/A

1. Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines by targeting specific cellular pathways involved in tumor progression.

  • Mechanism of Action : The compound appears to interfere with the neddylation pathway, which is crucial for the regulation of protein stability and function in cancer cells. In vitro assays demonstrated that it could inhibit anchorage-independent growth in transformed cells (HCC95), suggesting potential efficacy against malignancies characterized by this trait .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been highlighted in various studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

  • Inhibition Studies : Compounds structurally related to this compound exhibited significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that it may be a viable candidate for further development as an anti-inflammatory agent.

Pharmacokinetics and Bioavailability

Improving the pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies have focused on enhancing its oral bioavailability and reducing clearance rates through structural modifications.

  • Bioavailability Studies : One study reported that a modified version of the compound achieved sustained plasma exposure above its biochemical IC90 for at least 24 hours following administration in murine models . This highlights the potential for developing formulations that maximize therapeutic effects while minimizing side effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To assess the anticancer activity against various cell lines.
    • Findings : Significant inhibition of cell proliferation was observed in treated groups compared to controls.
  • Inflammation Model :
    • Objective : To evaluate anti-inflammatory effects in vivo.
    • Findings : The compound significantly reduced inflammation markers in animal models subjected to inflammatory stimuli.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocyclic Systems

The pyrazolo[3,4-b]pyridinone core distinguishes this compound from other bicyclic systems, such as imidazo[1,2-a]pyridines (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, referenced in ). Key differences include:

  • Ring Fusion: Pyrazolo-pyridinones feature a pyrazole fused to a pyridinone, whereas imidazo-pyridines combine imidazole and pyridine rings.
  • Electronic Properties: The pyridinone’s carbonyl group enhances hydrogen-bonding capacity compared to the imidazo-pyridine’s ester and nitrophenyl groups .

Substituent Effects

Compound Core Structure Key Substituents Hydrogen-Bonding Capacity
Target Compound Pyrazolo[3,4-b]pyridinone 1,4-dimethyl; 3-methylbenzamide High (amide NH and carbonyl)
Compound Imidazo[1,2-a]pyridine 8-cyano; 7-(4-nitrophenyl); ester groups Moderate (ester carbonyl, nitro groups)

In contrast, the compound’s bulky nitrophenyl and phenethyl groups may prioritize π-π stacking or hydrophobic interactions .

Physicochemical Properties

  • Melting Points: While the target compound’s melting point is unspecified, the derivative melts at 243–245°C, attributed to extensive intermolecular hydrogen bonding and aromatic stacking . The target’s benzamide group may similarly elevate its melting point relative to non-polar analogs.
  • Solubility: The amide and pyridinone moieties likely improve aqueous solubility compared to the compound’s nitro and ester substituents, which are more hydrophobic.

Hydrogen Bonding and Crystallography

The amide group in the target compound enables robust hydrogen-bonding networks, as described in Etter’s graph-set analysis (). Such interactions dictate crystal packing and stability, contrasting with the compound’s reliance on weaker dipole-dipole interactions from nitro and ester groups . Crystallographic refinement tools like SHELX () are critical for resolving these structural nuances, particularly in distinguishing conformational isomers or polymorphs .

Implications for Drug Design

  • Bioavailability: The target compound’s amide and pyridinone groups may enhance membrane permeability compared to ester-rich analogs.
  • Target Selectivity: The pyrazolo-pyridinone scaffold is less common than imidazo-pyridines in FDA-approved drugs, offering novel selectivity profiles.

Q & A

Q. What synthetic methodologies are recommended for the efficient preparation of N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization, amidation, and functional group protection/deprotection. Key parameters to optimize include:
  • Temperature : Maintain 60–80°C during cyclization to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use Pd-mediated coupling for aryl group introduction (e.g., Suzuki-Miyaura) .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) for isolating the final product .

Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazolo[3,4-b]pyridine core and benzamide substitution patterns. Overlapping signals in aromatic regions may require 2D techniques (e.g., COSY, HSQC) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) coupled with ESI-MS detect impurities and quantify purity (>95%) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or tautomeric forms if crystallization is feasible .

Q. How can researchers design initial structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Systematically vary substituents on the pyrazole and benzamide moieties (e.g., methyl vs. halogen groups) to assess impact on solubility and target binding .
  • Analogs Reference :
Analog StructureKey ModificationObserved Effect
Ethyl ester substitutionIncreased lipophilicityEnhanced cellular uptake
Fluorine at benzamide positionImproved metabolic stabilityReduced CYP450 inhibition

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma protein binding, metabolic stability (using liver microsomes), and bioavailability to identify discrepancies in drug exposure .
  • Target Engagement Assays : Use biophysical methods (e.g., SPR, ITC) to confirm direct binding to the intended target in physiological conditions .
  • Species-Specific Factors : Compare metabolic pathways across species (e.g., human vs. rodent CYP450 isoforms) to explain efficacy gaps .

Q. How can computational modeling complement experimental studies to predict physicochemical properties or reactivity?

  • Methodological Answer :
  • DFT Calculations : Predict tautomeric preferences of the pyrazolo[3,4-b]pyridine core under physiological pH .
  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models to guide formulation strategies .
  • ADMET Prediction : Tools like SwissADME estimate logP, solubility, and hERG channel liability to prioritize analogs .

Q. What experimental approaches are suitable for investigating the compound’s stability under varying storage or biological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Accelerated Stability Testing : Use LC-MS to monitor degradation products over time under controlled humidity and temperature (e.g., 25°C/60% RH) .

Q. How should mechanistic studies be designed to elucidate the compound’s mode of action in complex biological systems?

  • Methodological Answer :
  • Proteomics/Transcriptomics : Pair activity assays with RNA-seq or SILAC-based proteomics to identify downstream pathways .
  • Kinase Profiling Panels : Screen against 400+ kinases to rule off-target effects (e.g., DiscoverX KINOMEscan) .
  • Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes to guide rational optimization .

Methodological Notes for Data Contradiction Analysis

  • Case Study : If biological activity varies between batch syntheses, cross-validate analytical data (e.g., HRMS for purity, DSC for polymorph detection) and repeat assays with freshly prepared solutions to exclude solvent/impurity effects .
  • Theoretical Frameworks : Align conflicting data with hypotheses grounded in chemical reactivity (e.g., electron-deficient pyridine cores may exhibit unexpected redox behavior) .

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